![molecular formula C22H29N3O3S B4441644 N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441644.png)
N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as DBD, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its synthesis, mechanism of action, and physiological effects have been well documented.
Mechanism of Action
N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide works by binding to the active site of carbonic anhydrase, preventing the enzyme from functioning properly. This inhibition can lead to a decrease in the production of bicarbonate ions, which are essential for the growth and survival of cancer cells. By inhibiting carbonic anhydrase, N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide can effectively slow down the growth of cancer cells and reduce their ability to metastasize.
Biochemical and Physiological Effects:
N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, reduce the production of bicarbonate ions, and decrease the growth of cancer cells. Additionally, N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to have anti-inflammatory properties, which can be useful in treating various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase. This makes it a useful tool for studying the role of this enzyme in various physiological processes. Additionally, N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to be cost-effective and easy to synthesize, making it a practical choice for many labs. However, one limitation of using N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is that it may not be effective against all types of cancer cells. Additionally, its anti-inflammatory properties may not be useful in all types of inflammatory conditions.
Future Directions
There are many potential future directions for research involving N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of new cancer treatments based on N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide's ability to inhibit carbonic anhydrase. Additionally, research into the anti-inflammatory properties of N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide could lead to the development of new treatments for inflammatory conditions. Other potential future directions include studying the effects of N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide on other enzymes and physiological processes, as well as optimizing the synthesis of this compound to improve its effectiveness and reduce its cost.
Scientific Research Applications
N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been used in various scientific studies due to its ability to inhibit the activity of certain enzymes. It has been shown to be effective in inhibiting the activity of the enzyme carbonic anhydrase, which plays a crucial role in regulating pH levels in the body. This inhibition can lead to a decrease in the growth of cancer cells, making N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide a potential candidate for cancer treatment. Additionally, N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to have anti-inflammatory properties, which can be useful in treating various inflammatory conditions.
properties
IUPAC Name |
N,N-dibenzyl-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-23(2)29(27,28)25-15-13-21(14-16-25)22(26)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-12,21H,13-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFXZOMHVLTCOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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